s-(2-Succinyl)cysteine
Overview
Description
Mechanism of Action
Target of Action
S-(2-Succinyl)Cysteine (2SC) is a chemical modification of proteins, which occurs through the reaction of fumarate, an intermediate of the tricarboxylic acid cycle, with the thiol groups in proteins . This process is known as succination . The primary targets of 2SC are proteins, specifically at their cysteine residues . This modification plays a crucial role in enzyme dysfunction .
Mode of Action
The mode of action of 2SC involves the non-enzymatic reaction of fumarate with the thiol group of cysteine via the Michael addition reaction, resulting in the formation of this compound . This modification of the thiol group by fumarate induces dysfunction in proteins and hyposecretion of cytokines .
Biochemical Pathways
The biochemical pathway involved in the action of 2SC is the tricarboxylic acid cycle, where fumarate, an intermediate, reacts with the thiol groups in proteins . The increase in 2SC is a direct result of the accumulation of fumarate in tissues to cope with mitochondrial stress in conditions such as diabetes and obesity .
Pharmacokinetics
control rats . This suggests that the bioavailability of 2SC may be influenced by factors such as age and health conditions.
Result of Action
The result of the action of 2SC is the dysfunction of proteins and the hyposecretion of cytokines . This can contribute to disease progression in conditions associated with elevated fumarate levels, including diabetes, obesity, and certain cancers .
Action Environment
The action of 2SC is influenced by environmental factors such as the presence of high blood sugar levels, which can increase the level of succination . Furthermore, the metabolism in the brain and kidneys is highly affected by aging, reflecting differing metabolism and enhanced oxidative stress in each organ .
Biochemical Analysis
Biochemical Properties
S-(2-Succinyl)Cysteine plays a significant role in biochemical reactions. It is formed by a non-enzymatic reaction of fumarate, an intermediate in the tricarboxylic acid cycle, to a thiol group of cysteine via the Michael addition reaction . This modification of the thiol group by fumarate induces dysfunction in proteins and hyposecretion of cytokines .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been identified as a biomarker of mitochondrial stress in obesity and diabetes . The increase in this compound is a direct result of tissue accumulation of fumarate in response to nutrient excess and resultant mitochondrial stress in diabetes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is formed by a Michael addition reaction of cysteine sulfhydryl groups with fumarate at physiological pH . Fumarate, but not succinate, inactivates the sulfhydryl enzyme, glyceraldehyde-3-phosphate dehydrogenase in vitro, in concert with the formation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The level of this compound in the brain was higher than that in other tissues, and its accumulation significantly increased with age .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, succination was not increased in most tissues in the db/db model of diabetes, but it was increased in all adipose beds of type 2 diabetic and diet-induced obese mice in comparison to their controls .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a post-translational modification of proteins, formed by the reaction of fumarate, an intermediate of the tricarboxylic acid cycle, with cysteine residues in proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The fumarate content in the brain was similar to that in the liver and kidney at 4 and 12 weeks of age .
Subcellular Localization
It is known that the thiol group of cysteine in proteins plays an important role in vivo; it represents a part of the substrate-binding site on an enzyme, and is involved in protein conformation via disulfide bond formation .
Preparation Methods
S-(2-Succinyl)cysteine is formed through a non-enzymatic reaction where fumarate, an intermediate in the tricarboxylic acid cycle, reacts with the thiol group of cysteine via a Michael addition reaction . This process can be replicated in vitro by incubating proteins with fumarate under controlled conditions
Chemical Reactions Analysis
S-(2-Succinyl)cysteine undergoes several types of chemical reactions:
Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfides or reduction to regenerate the free thiol group.
Substitution: The succinyl group can be substituted by other electrophiles under specific conditions.
Common Reagents and Conditions: Fumarate is the primary reagent used to form this compound.
Major Products: The primary product of the reaction between fumarate and cysteine is this compound itself.
Scientific Research Applications
S-(2-Succinyl)cysteine has several scientific research applications:
Biomarker: It is used as a biomarker for mitochondrial stress in obesity and diabetes.
Protein Modification Studies: Researchers study this compound to understand the effects of post-translational modifications on protein function.
Disease Mechanisms: It helps in elucidating the mechanisms of diseases related to metabolic dysfunctions, such as diabetes and obesity.
Aging Research: The accumulation of this compound in tissues is studied in the context of aging and age-related diseases.
Comparison with Similar Compounds
S-(2-Succinyl)cysteine is unique due to its formation through the reaction with fumarate, distinguishing it from other post-translational modifications such as phosphorylation and acetylation . Similar compounds include:
S-(2-Succino)-L-cysteine: Another name for this compound.
Nε-(carboxymethyl)lysine: An advanced glycation end-product that accumulates in tissues with age.
Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine: Another compound that increases with age in specific tissues.
Properties
IUPAC Name |
2-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6S/c8-3(6(11)12)2-15-4(7(13)14)1-5(9)10/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14)/t3-,4?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKFTKCRVIDAG-WUCPZUCCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)SCC(C(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547764-73-8 | |
Record name | S-(2-Succinyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547764738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-SUCCINYL)CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT9KEV171H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is S-(2-succinyl)cysteine (2SC) and how is it formed?
A: this compound (2SC), also known as S-(1,2-Dicarboxyethyl)cysteine, is a non-enzymatic modification of cysteine residues in proteins. It is formed through a Michael addition reaction between the thiol group of cysteine and fumarate, an intermediate in the Krebs cycle. [, , , , ]
Q2: Why is 2SC considered a biomarker of mitochondrial stress?
A: 2SC formation is elevated under conditions of mitochondrial stress. This is because mitochondrial stress can lead to an accumulation of fumarate, which then reacts with cysteine residues to form 2SC. [, , , , , ]
Q3: What is the significance of 2SC in diabetes?
A: Studies have shown that 2SC levels are significantly increased in adipose tissue of diabetic mice and in the muscle of streptozotocin-induced diabetic rats. [, , , , ] This increase is attributed to elevated glucose levels, which lead to increased flux through the Krebs cycle and subsequent fumarate accumulation. [, ]
Q4: How does 2SC affect glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity?
A: 2SC can irreversibly modify cysteine residues in GAPDH, a key enzyme involved in glycolysis. This modification has been shown to decrease the specific activity of GAPDH both in vitro and in vivo. [, ]
Q5: How does 2SC formation affect adiponectin?
A: Research suggests that succination of adiponectin at cysteine-39, a residue crucial for forming trimers, hinders its assembly into higher molecular weight structures. Consequently, the secretion of adiponectin from adipocytes is reduced. [, ] This is significant because decreased plasma adiponectin levels are associated with type 2 diabetes. []
Q6: Can 2SC be used as a diagnostic marker for diseases?
A: 2SC shows promise as a potential biomarker for diseases associated with mitochondrial dysfunction. For example, elevated serum 2SC levels have been observed in patients with non-diabetic nephropathy, suggesting its potential as a marker for kidney function. [] Similarly, 2SC accumulation is a robust indicator of FH mutations in hereditary leiomyomatosis and renal cell cancer (HLRCC). [] Immunohistochemical staining for 2SC has demonstrated high specificity and sensitivity in identifying HLRCC tumors. []
Q7: What are the implications of 2SC in pyroptosis?
A: Recent studies have revealed that fumarate, and by extension 2SC formation, can inhibit pyroptosis, an inflammatory form of cell death. Fumarate modifies critical cysteine residues in gasdermin D (GSDMD), preventing its interaction with caspases and subsequent pore formation. [, , ] This finding provides a novel mechanism for the anti-inflammatory effects of dimethyl fumarate (DMF), a drug used to treat multiple sclerosis. []
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